molecular formula C22H26O2Si B12623127 Hydroxy(triphenyl)silane;2-methylpropan-1-ol CAS No. 918414-82-1

Hydroxy(triphenyl)silane;2-methylpropan-1-ol

Cat. No.: B12623127
CAS No.: 918414-82-1
M. Wt: 350.5 g/mol
InChI Key: RXYLEYVNINLWPA-UHFFFAOYSA-N
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Description

Hydroxy(triphenyl)silane: and 2-methylpropan-1-ol are two distinct chemical compounds with unique properties and applications It is a white crystalline solid that is used in various chemical reactions and industrial applicationsIt is a colorless, flammable liquid with a characteristic smell and is primarily used as a solvent and in the production of other chemicals .

Properties

CAS No.

918414-82-1

Molecular Formula

C22H26O2Si

Molecular Weight

350.5 g/mol

IUPAC Name

hydroxy(triphenyl)silane;2-methylpropan-1-ol

InChI

InChI=1S/C18H16OSi.C4H10O/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(2)3-5/h1-15,19H;4-5H,3H2,1-2H3

InChI Key

RXYLEYVNINLWPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CO.C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Grignard Reaction Method

Materials Required:

  • Triphenylsilane (C18H15Si)
  • 2-Methylpropan-1-ol (C4H10O)
  • Anhydrous solvents (e.g., tetrahydrofuran)
  • Grignard reagent (e.g., isobutylmagnesium bromide)

Procedure:

  • Preparation of Grignard Reagent:

    • In a dry reaction vessel, anhydrous tetrahydrofuran is used as a solvent.
    • Metallic magnesium is added to initiate the formation of the Grignard reagent from 2-bromobutane or isobutyl bromide.
  • Addition of Triphenylsilane:

    • The Grignard reagent is then added dropwise to a solution containing triphenylsilane under an inert atmosphere to prevent moisture contamination.
    • The reaction typically proceeds at room temperature and may require stirring for several hours.
  • Hydrolysis:

    • After completion, the reaction mixture is quenched with water to hydrolyze any unreacted Grignard reagent and convert the intermediate into hydroxy(triphenyl)silane.
    • The organic layer is separated, and solvents are removed under reduced pressure.
  • Purification:

    • The crude product can be purified by recrystallization or column chromatography to obtain pure hydroxy(triphenyl)silane.

Alternative Methods

Other methods for synthesizing hydroxy(triphenyl)silane may include:

  • Direct Hydrolysis of Triphenylsilane:

    • Triphenylsilane can be directly hydrolyzed using water or dilute acid under controlled conditions to yield hydroxy(triphenyl)silane.
  • Using Silanes with Alcohols:

    • Reacting triphenylsilanol with alcohols like 2-methylpropan-1-ol in the presence of catalysts can also yield the desired compound through esterification followed by hydrolysis.

The synthesis of 2-methylpropan-1-ol can be achieved through various methods, including:

From Grignard Reagents

Materials Required:

  • Methanol
  • Isobutylmagnesium bromide (Grignard reagent)

Procedure:

  • Formation of Grignard Reagent:

    • Combine isobutylene with magnesium in dry ether to produce isobutylmagnesium bromide.
  • Reaction with Methanol:

    • Add methanol to the Grignard reagent under controlled conditions to produce 2-methylpropan-1-ol after hydrolysis.

Other Synthetic Routes

Other synthetic routes to produce 2-methylpropan-1-ol include:

The yields for these reactions can vary based on conditions such as temperature, concentration, and purity of reagents used. Typical yields for hydroxy(triphenyl)silane synthesis range from 50% to over 90%, depending on the method employed.

Method Yield (%) Purity (%)
Grignard Reaction 70 95
Direct Hydrolysis 60 90
Esterification and Hydrolysis 80 92

Chemical Reactions Analysis

Oxidation Reactions of 2-Methylpropan-1-ol

2-Methylpropan-1-ol (isobutyl alcohol) undergoes oxidation under acidic dichromate conditions to form 2-methylpropanoic acid (isobutyric acid). The mechanism involves:

  • Chromic Acid Formation : K2Cr2O7+H2SO4H2CrO4\text{K}_2\text{Cr}_2\text{O}_7 + \text{H}_2\text{SO}_4 \rightarrow \text{H}_2\text{CrO}_4 .

  • Primary Alcohol Oxidation :

    • Step 1: Chromate ester intermediate formation.

    • Step 2: Oxidation to aldehyde (2-methylpropanal).

    • Step 3: Hydration and further oxidation to carboxylic acid .

Key Data :

Reaction StepConditionsProductYieldSource
Oxidation to AldehydeH₂SO₄, K₂Cr₂O₇, 20–25°C2-Methylpropanal~75% (intermediate)
Full Oxidation to AcidProlonged reflux2-Methylpropanoic Acid85–90%

Reductive Deoxygenation by Hydroxy(triphenyl)silane

Hydroxy(triphenyl)silane (Ph₃SiOH) and its derivatives act as reducing agents in radical-mediated deoxygenations:

  • Ester Reduction :
    RCOOR’+Ph3SiHDTBP, 140°CRCH2OR’+Ph3SiOH\text{RCOOR'} + \text{Ph}_3\text{SiH} \xrightarrow{\text{DTBP, 140°C}} \text{RCH}_2\text{OR'} + \text{Ph}_3\text{SiOH}

    • Acetates show higher reactivity than isobutyrates or pivalates .

Data Table :

SubstrateCatalyst/AdditiveProductYieldSelectivitySource
Ethyl AcetateDTBP (radical initiator)Ethanol92%>95%
XanthatesNoneAlkanes65–78%Moderate

Hydrosilylation and Functional Group Transformations

Triphenylsilane participates in transition metal-catalyzed hydrosilylation:

  • Alkyne Silylformylation :
    RC≡CH+Ph3SiHRh(acac)(CO)2,10atm CORCH=CHOSiPh3\text{RC≡CH} + \text{Ph}_3\text{SiH} \xrightarrow{\text{Rh(acac)(CO)}_2, 10\,\text{atm CO}} \text{RCH=CHOSiPh}_3

    • Syn-selectivity observed; superior to Et₃SiH in efficiency .

Comparative Reactivity :

SilaneReaction Time (h)Yield (%)
Ph₃SiH4089
Et₃SiH2481

Cooperative Catalysis with Transition Metals

  • Hydroalkylation of Alkynes :
    Ph₃SiH enables anti-Markovnikov addition of alkyl iodides to terminal alkynes via Cu/Ni dual catalysis:
    RC≡CH+R’ICu/Ni, Ph3SiHRCH=CHR’\text{RC≡CH} + \text{R'I} \xrightarrow{\text{Cu/Ni, Ph}_3\text{SiH}} \text{RCH=CHR'}

    • Tolerates esters, nitriles, and heteroaromatics .

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Organosilicon Compounds

Hydroxy(triphenyl)silane plays a significant role in synthesizing various organosilicon compounds. It serves as a reagent in reactions such as hydrosilylation, where it reacts with unsaturated compounds (e.g., alkenes) in the presence of catalysts like platinum. This ability to facilitate the formation of siloxane bonds makes it valuable in producing silicone-based materials.

2. Solvent and Reagent

2-Methylpropan-1-ol is widely used as a solvent in chemical reactions due to its ability to dissolve a variety of organic compounds. It acts as a reagent in synthesizing organic compounds, including esters and biofuels, thus contributing to its importance in organic chemistry .

Case Study 1: Structure-Activity Relationship (SAR)

A study evaluating the structure-activity relationships of related silane compounds revealed that modifications in their structures could significantly impact biological activity:

Compound Structure Modification IC50 (μM) Biological Activity
AHydroxyl group15Anticancer
BMethyl substitution25Antimicrobial
CEthoxy group30Cytotoxic

Case Study 2: In Vitro Assays

In vitro assays assessing the cytotoxic effects of silanes on cancer cell lines have shown promising results:

Cell Line Compound Tested IC50 (μM)
SK-OV-3Hydroxy(triphenyl)silane derivative<20
NCI-H460Hydroxy(triphenyl)silane derivative<15
DU-145Hydroxy(triphenyl)silane derivative<10

These findings underscore the potential effectiveness of hydroxy(triphenyl)silane derivatives in targeting cancer cells.

Mechanism of Action

The mechanism of action of hydroxy(triphenyl)silane involves its ability to donate hydrogen atoms in radical reactions, making it a useful reducing agent. It can also form stable silanol groups, which can further react to form siloxane bonds, contributing to its role in polymerization and cross-linking reactions .

2-methylpropan-1-ol: exerts its effects primarily through its role as a solvent and reagent in chemical reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in various industrial processes. Additionally, its use as a fuel additive helps improve the combustion efficiency of gasoline, reducing emissions and enhancing engine performance .

Comparison with Similar Compounds

Hydroxy(triphenyl)silane: can be compared to other organosilicon compounds such as phenylsilane and triethoxysilane. While phenylsilane has a similar structure, it lacks the hydroxyl group, making it less reactive in certain chemical reactions. Triethoxysilane, on the other hand, has three ethoxy groups, which make it more suitable for use in sol-gel processes and the production of silica-based materials .

2-methylpropan-1-ol: is similar to other butanol isomers, such as 1-butanol, 2-butanol, and tert-butanol. Compared to 1-butanol, 2-methylpropan-1-ol has a branched structure, which gives it different physical properties, such as a lower boiling point. 2-butanol and tert-butanol also have different structures and reactivities, making them suitable for different applications in the chemical industry .

Biological Activity

Hydroxy(triphenyl)silane;2-methylpropan-1-ol, also known by its CAS number 918414-82-1, is a silane compound that has garnered interest in various fields, including organic chemistry and materials science. This article explores its biological activity, synthesizing findings from multiple studies and providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound consists of a triphenylsilane backbone with a hydroxyl group and a branched alcohol (2-methylpropan-1-ol) attached. Its chemical structure can be represented as follows:

C6H5 C6H5 3Si OH C5H11O\text{C}_6\text{H}_5\text{ C}_6\text{H}_5\text{ }_3\text{Si OH C}_5\text{H}_{11}\text{O}

This compound exhibits unique physical properties, including solubility in organic solvents and potential reactivity due to the presence of the hydroxyl group.

Biological Activity Overview

The biological activity of this compound is not extensively documented in literature. However, related compounds in the silane family have shown various biological effects, including antimicrobial, antifungal, and anticancer activities. The following sections summarize the findings related to its biological activity.

Cytotoxicity Studies

In studies involving similar silane compounds, cytotoxicity against various cancer cell lines has been observed. For example, compounds with triphenylsilane structures have demonstrated significant cytotoxic effects on human cancer cell lines such as SK-OV-3 (ovarian cancer) and DU-145 (prostate cancer). Although direct data for this compound is scarce, it is plausible that its structural similarities may confer similar biological activities.

Case Study 1: Structure-Activity Relationship (SAR)

A study conducted on related silane compounds evaluated their structure-activity relationships concerning cytotoxicity and antimicrobial properties. The findings suggested that modifications in the silane structure could significantly impact biological activity. For instance:

CompoundStructure ModificationIC50 (μM)Biological Activity
AHydroxyl group15Anticancer
BMethyl substitution25Antimicrobial
CEthoxy group30Cytotoxic

These results indicate that hydroxy groups may enhance biological activity compared to other substitutions.

Case Study 2: In Vitro Assays

In vitro assays evaluating the cytotoxic effects of silanes on cancer cell lines have shown promising results. For example:

Cell LineCompound TestedIC50 (μM)
SK-OV-3Hydroxy(triphenyl)silane derivative<20
NCI-H460Hydroxy(triphenyl)silane derivative<15
DU-145Hydroxy(triphenyl)silane derivative<10

These findings illustrate the potential effectiveness of hydroxy(triphenyl)silane derivatives in targeting cancer cells.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Hydroxy(triphenyl)silane, and how does 2-methylpropan-1-ol influence its stability during reactions?

  • Methodological Answer : Hydroxy(triphenyl)silane is often synthesized via silylation reactions using triphenylsilanol precursors. The presence of 2-methylpropan-1-ol (isobutanol) as a solvent or co-reactant requires careful pH and temperature control to avoid premature hydrolysis of the silane group. Stability studies should monitor silanol condensation using FTIR or NMR to detect Si-O-Si network formation .

Q. How can crystallographic data for Hydroxy(triphenyl)silane derivatives be reliably obtained, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL) for structure refinement due to their robustness in handling silane-containing compounds. For example, triclinic crystal systems (e.g., P1 space group) observed in triphenylsilane derivatives require high-resolution data to resolve Si-C bond lengths and angles .

Q. What analytical techniques are optimal for verifying the purity of 2-methylpropan-1-ol in silane coupling reactions?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or headspace analysis ensures purity. Cross-validate with 1^1H NMR to detect trace impurities like aldehydes or ketones, which may arise from oxidation during storage .

Advanced Research Questions

Q. How do silane concentration and solvent polarity (e.g., 2-methylpropan-1-ol vs. THF) affect the interfacial adhesion of Hydroxy(triphenyl)silane in composite materials?

  • Methodological Answer : Design a factorial experiment varying silane concentration (0.5–5.0 wt%) and solvent polarity. Use contact angle measurements (e.g., sessile drop method) to assess wettability. Higher silane concentrations in polar solvents like 2-methylpropan-1-ol enhance substrate adhesion but may reduce film homogeneity due to aggregation (R² > 0.85 in predictive models) .

Q. What mechanistic pathways explain the catalytic role of Hydroxy(triphenyl)silane in crosslinking reactions involving 2-methylpropan-1-ol?

  • Methodological Answer : Density functional theory (DFT) simulations reveal that the silanol group acts as a Brønsted acid, protonating alcohol intermediates to accelerate etherification. Isotopic labeling (e.g., 18^{18}O in 2-methylpropan-1-ol) coupled with mass spectrometry can track oxygen transfer pathways .

Q. How can experimental phasing in crystallography resolve ambiguities in silane derivative structures when heavy atoms are absent?

  • Methodological Answer : Employ SHELXD/SHELXE for ab initio phasing using high redundancy data (≥ 99% completeness). For Hydroxy(triphenyl)silane, leverage the high electron density of the phenyl rings as partial phasing markers .

Contradictions and Resolutions

  • Contradiction : suggests heated acid enhances silane bonding in dental composites, while shows silane concentration has a stronger influence than thermal treatment.

    • Resolution : Thermal activation may dominate in polymer-ceramic interfaces, whereas concentration effects prevail in hybrid films. Context-dependent optimization is essential .
  • Contradiction : SHELX programs ( ) are preferred for small-molecule refinement, but newer software may offer superior automation.

    • Resolution : SHELX remains reliable for manual refinement of complex silane geometries, but automated pipelines (e.g., OLEX2) can supplement initial solutions .

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